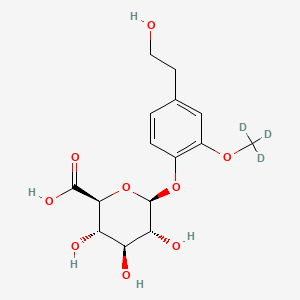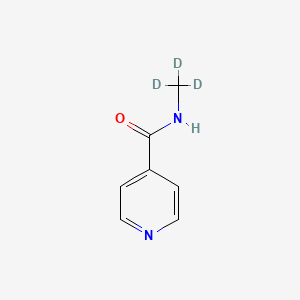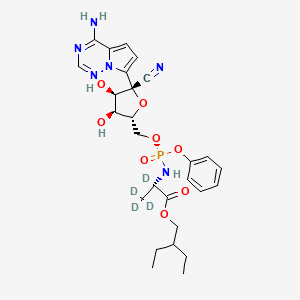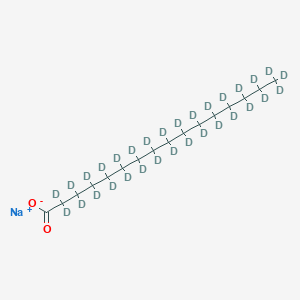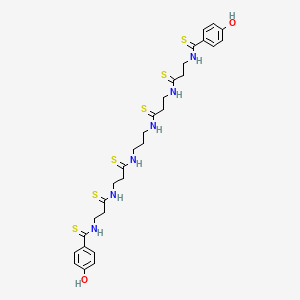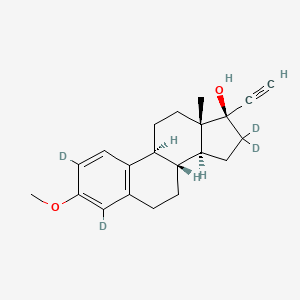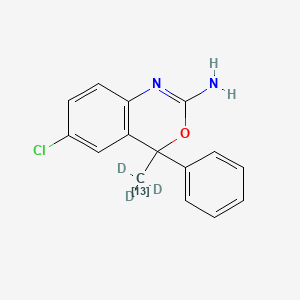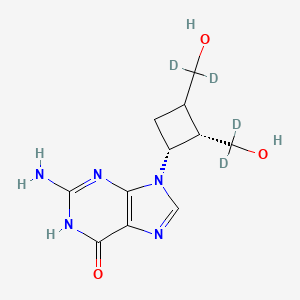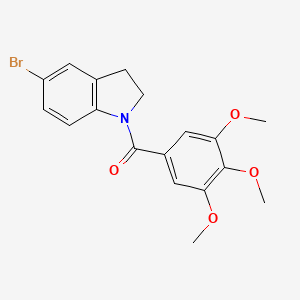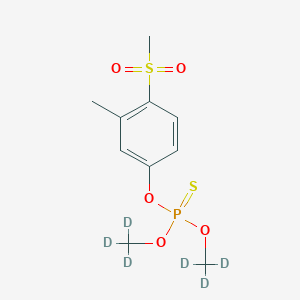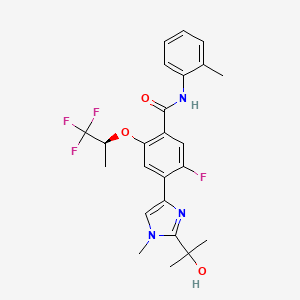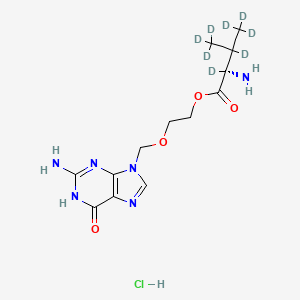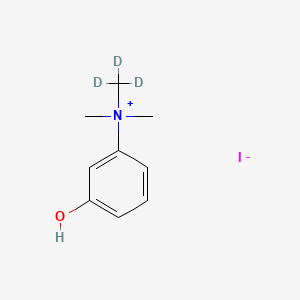
3-Hydroxyphenyltrimethylammonium-d3 iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyphenyltrimethylammonium-d3 (iodide) is a deuterated compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research due to its unique properties and stability. It is a derivative of phenyltrimethylammonium iodide, where the phenyl group is substituted with a hydroxy group at the third position, and the trimethylammonium group is deuterated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyphenyltrimethylammonium-d3 (iodide) typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a trimethylammonium group through a series of reactions involving methylation and quaternization.
Industrial Production Methods
Industrial production of 3-Hydroxyphenyltrimethylammonium-d3 (iodide) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyphenyltrimethylammonium-d3 (iodide) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a phenyltrimethylamine derivative.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium chloride or sodium bromide.
Major Products
Oxidation: Products include 3-hydroxybenzophenone or 3-hydroxybenzaldehyde.
Reduction: Products include 3-hydroxyphenyltrimethylamine.
Substitution: Products include 3-hydroxyphenyltrimethylammonium chloride or bromide.
Scientific Research Applications
3-Hydroxyphenyltrimethylammonium-d3 (iodide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-Hydroxyphenyltrimethylammonium-d3 (iodide) involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the trimethylammonium group can interact with negatively charged regions. The deuterium atoms provide stability and can affect the compound’s metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Phenyltrimethylammonium iodide: Lacks the hydroxy group and deuterium atoms.
3-Hydroxyphenyltrimethylammonium chloride: Similar structure but with a chloride ion instead of iodide.
3-Hydroxyphenyltrimethylammonium bromide: Similar structure but with a bromide ion instead of iodide.
Uniqueness
3-Hydroxyphenyltrimethylammonium-d3 (iodide) is unique due to its deuterium atoms, which provide enhanced stability and distinct properties in NMR spectroscopy. The presence of the hydroxy group also allows for additional chemical reactivity compared to its non-hydroxy counterparts.
Properties
Molecular Formula |
C9H14INO |
|---|---|
Molecular Weight |
282.14 g/mol |
IUPAC Name |
(3-hydroxyphenyl)-dimethyl-(trideuteriomethyl)azanium;iodide |
InChI |
InChI=1S/C9H13NO.HI/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7H,1-3H3;1H/i1D3; |
InChI Key |
KNPHMCQIKGHPRU-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C1=CC(=CC=C1)O.[I-] |
Canonical SMILES |
C[N+](C)(C)C1=CC(=CC=C1)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


